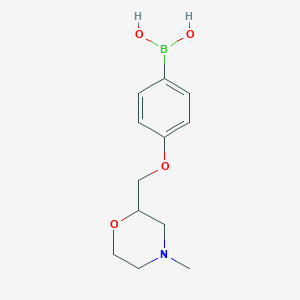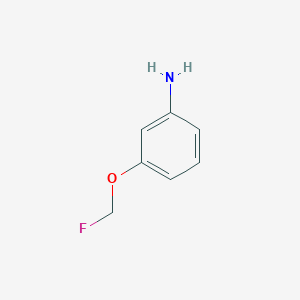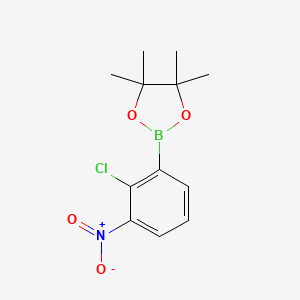
4-Iodo-2-isopropyl-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-isopropyl-1-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of an iodine atom, an isopropyl group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isopropyl-1-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2-isopropyl-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the substituent introduced, such as 4-bromo-2-isopropyl-1-methylbenzene.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include 2-isopropyl-1-methylbenzene.
Aplicaciones Científicas De Investigación
4-Iodo-2-isopropyl-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-isopropyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitutionThe iodine atom’s presence can also influence the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
- 4-Bromo-2-isopropyl-1-methylbenzene
- 4-Chloro-2-isopropyl-1-methylbenzene
- 4-Fluoro-2-isopropyl-1-methylbenzene
Comparison: 4-Iodo-2-isopropyl-1-methylbenzene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can result in different reactivity and physical properties compared to its bromo, chloro, and fluoro analogs. The iodine atom also makes the compound more suitable for certain applications, such as radiolabeling for imaging studies.
Propiedades
Fórmula molecular |
C10H13I |
|---|---|
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
4-iodo-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13I/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 |
Clave InChI |
OHSWCBYVXSVEBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)I)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)

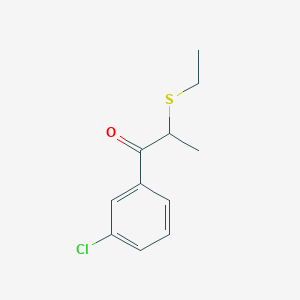
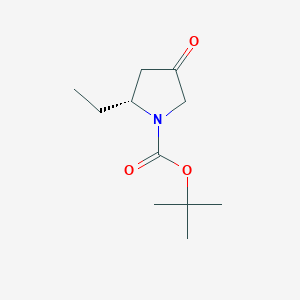
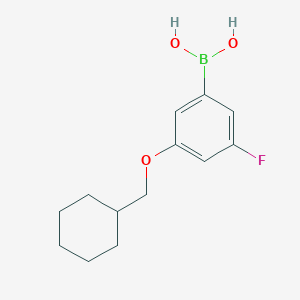
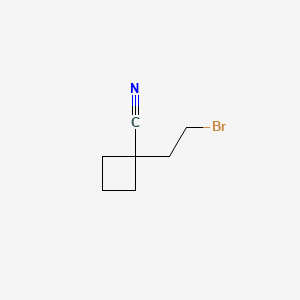


![1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide](/img/structure/B13472778.png)
